n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
CAS No.: 7534-51-2
Cat. No.: VC3769033
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7534-51-2 |
|---|---|
| Molecular Formula | C6H13NO4 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide |
| Standard InChI | InChI=1S/C6H13NO4/c1-5(11)7-6(2-8,3-9)4-10/h8-10H,2-4H2,1H3,(H,7,11) |
| Standard InChI Key | JGAAIGKMNGHHHI-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CO)(CO)CO |
| Canonical SMILES | CC(=O)NC(CO)(CO)CO |
Introduction
Chemical Identity and Structural Characteristics
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, registered under CAS number 7534-51-2, is an organic compound with the molecular formula C6H13NO4 . Structurally, it consists of a quaternary carbon center substituted with three hydroxymethyl groups and an acetamido group. This arrangement creates a polyhydroxy compound with significant potential for hydrogen bonding and polar interactions.
The compound represents an N-acetylated derivative of tris(hydroxymethyl)aminomethane (TRIS), a common buffer used in biochemical research. The acetylation of the amine group in TRIS results in this compound, which retains the hydroxyl functionality while introducing an amide bond that alters its physicochemical and biological properties. This structural configuration provides multiple sites for chemical modification, making it particularly valuable in pharmaceutical applications.
The molecular structure features a central quaternary carbon atom (C-2) bonded to three hydroxymethyl groups (-CH2OH) and an acetamide group (-NHCOCH3). This arrangement results in a compound with significant conformational flexibility and multiple hydrogen bonding sites, both as donors (hydroxyl groups, N-H of amide) and acceptors (hydroxyl oxygens, carbonyl oxygen of amide).
Physical and Chemical Properties
Physicochemical Parameters
The physical and chemical properties of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide reflect its molecular structure and functional group composition. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
| Property | Value |
|---|---|
| CAS Number | 7534-51-2 |
| Molecular Formula | C6H13NO4 |
| Molecular Weight | 163.17200 g/mol |
| Density | 1.294 g/cm³ |
| Boiling Point | 506.2°C at 760 mmHg |
| Flash Point | 260°C |
| Exact Mass | 163.08400 |
| Polar Surface Area (PSA) | 89.79000 |
| Index of Refraction | 1.515 |
The compound's high boiling point (506.2°C at 760 mmHg) indicates strong intermolecular forces, consistent with the presence of multiple hydroxyl groups capable of forming hydrogen bonds . Its substantial polar surface area (89.79000) reflects the numerous polar functional groups present in the molecule, which contribute to its solubility characteristics and potential for biological interactions .
Chemical Reactivity
The reactivity of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is predominantly governed by its functional groups. The three hydroxyl groups can participate in esterification, oxidation, and substitution reactions. They can form ethers, esters, or be oxidized to aldehydes or carboxylic acids under appropriate conditions.
The acetamide functionality can undergo hydrolysis under acidic or basic conditions, yielding tris(hydroxymethyl)aminomethane and acetic acid. It can also participate in transamidation reactions under specific catalytic conditions. The combination of these functional groups provides multiple sites for chemical modifications, making the compound versatile for various synthetic applications.
Spectroscopically, the compound would exhibit characteristic infrared absorption bands for O-H stretching (broad band), N-H stretching of the amide, C=O stretching of the amide, and C-O stretching of the hydroxyl groups . These spectroscopic features are valuable for confirming the structure and purity of synthesized material.
Synthesis and Historical Context
Synthetic Approaches
The synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide typically involves the selective N-acetylation of tris(hydroxymethyl)aminomethane (TRIS). This can be achieved through several methods:
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Direct Acetylation: Reaction of TRIS with acetyl chloride or acetic anhydride under controlled conditions to ensure selectivity for the amine over the hydroxyl groups.
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Enzyme-Catalyzed Acetylation: Utilizing enzymes such as lipases to achieve selective N-acetylation.
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Protected Hydroxyl Groups: Temporarily protecting the hydroxyl groups, performing acetylation, and then deprotecting to obtain the target compound.
Applications in Pharmaceutical Research
Prodrug Development
One of the most significant applications of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide lies in pharmaceutical research, particularly in the development of prodrugs. According to patent information, the compound has been investigated in relation to nonsteroidal anti-inflammatory drug (NSAID) derivatives as potential prodrugs .
The European Patent Office publication EP2878592A1 titled "Synthesis of amide derivatives of some nonsteroidal antiinflammatory drugs as potential pro-drugs" specifically mentions compounds containing the [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl] moiety in conjunction with various NSAID structures . This patent, filed in 2014, indicates ongoing research interest in utilizing this compound as a functional scaffold for modifying the pharmacokinetic properties of active pharmaceutical ingredients.
Mechanistic Basis for Pharmaceutical Applications
Several features of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide make it particularly suitable for pharmaceutical applications:
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Multiple Hydroxyl Groups: These can be selectively functionalized to create ester prodrugs that enhance solubility, stability, or bioavailability of active pharmaceutical ingredients.
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Biodegradability: The ester linkages formed with hydroxyl groups can be hydrolyzed by endogenous esterases, releasing the active drug substance in vivo.
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Biocompatibility: Derived from TRIS, which is widely used in biochemical applications, the compound likely exhibits favorable biocompatibility profiles.
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Structural Versatility: The multiple functional groups allow for various chemical modifications to tune drug release rates or target specific physiological environments.
The patent information indicates that various NSAID derivatives have been synthesized using this compound as a backbone. Notable examples mentioned include N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide (related to tolmetin) and N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]acetamide (related to ibuprofen) . These compounds represent innovative approaches to addressing limitations of conventional NSAIDs, potentially offering improved pharmacokinetic profiles or reduced side effects through the prodrug strategy.
Related Structures and Comparative Analysis
Structural Analogs
The [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl] structural motif appears in various compounds with different functional groups attached to the nitrogen atom. For instance, search result describes a crystal structure of "2-[(1E)-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]iminiumyl}methyl]-5-(dodecyloxy)benzen-1-olate" . This compound features an imine linkage rather than an amide bond, resulting in different electronic and structural properties.
Table 2: Comparison of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide with Related Compounds
| Compound | Key Structural Features | Distinguishing Characteristics |
|---|---|---|
| N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | Acetamide group attached to TRIS backbone | Three hydroxyl groups, amide bond |
| 2-[(1E)-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]iminiumyl}methyl]-5-(dodecyloxy)benzen-1-olate | Imine linkage, aromatic moiety, long alkyl chain | Enhanced lipophilicity, imine functionality |
| Tris(hydroxymethyl)aminomethane (TRIS) | Primary amine instead of acetamide | More basic nitrogen, different hydrogen bonding pattern |
Structure-Property Relationships
Comparative analysis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide with its structural analogs reveals important structure-property relationships:
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Amide vs. Amine: The acetamide group in N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide reduces the basicity of the nitrogen compared to TRIS, affecting its buffer capacity and interaction with biological systems.
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Lipophilicity Modifications: The introduction of aromatic or aliphatic moieties (as in the compound described in search result ) significantly increases lipophilicity, potentially altering membrane permeability and distribution in biological systems.
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Hydrogen Bonding Patterns: Different functional groups alter the hydrogen bond donor/acceptor profile, influencing solubility, crystal packing, and interactions with biological macromolecules.
Understanding these structure-property relationships is crucial for rational design of functional derivatives for specific applications.
Current Research Directions and Future Prospects
Future Research Directions
Future research on N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide may focus on:
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Structure-Activity Relationship Studies: Systematic modification of the acetamide group and hydroxyl functionalities to understand how structural changes affect biological activity and physical properties.
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Novel Synthetic Methodologies: Development of more efficient and selective methods for preparing the compound and its derivatives, possibly employing biocatalytic approaches or green chemistry principles.
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Expanded Pharmaceutical Applications: Investigation of the compound's utility in formulating challenging drug substances beyond NSAIDs, particularly for drugs with poor solubility or stability profiles.
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Computational Studies: Molecular modeling and simulation to predict interactions with biological targets and optimize derivative structures for specific applications.
These research directions would further elucidate the potential of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide in various scientific and technological contexts.
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